Isobiflorin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Isobiflorin can be isolated from natural sources such as Syzygium aromaticum . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: : Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions: : Isobiflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chemistry: : Isobiflorin is used as a reference compound in phytochemical studies to identify and quantify similar compounds in plant extracts .
Biology: : In biological research, this compound is studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in macrophages .
Medicine: : this compound has potential therapeutic applications in treating inflammatory diseases. It has been shown to protect mice from endotoxin shock by suppressing inflammatory mediators .
Industry: : While industrial applications are still under exploration, this compound’s anti-inflammatory properties make it a candidate for developing new pharmaceuticals and nutraceuticals .
Mechanism of Action
Isobiflorin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It specifically targets the STAT1 pathway in macrophages, leading to the suppression of inflammatory responses . This mechanism involves the inhibition of lipopolysaccharide (LPS)-induced PGE2 production .
Comparison with Similar Compounds
Similar Compounds
Biflorin: Another chromone C-glucoside with similar anti-inflammatory properties.
Flavonoids: A class of compounds with similar structures and biological activities.
Uniqueness: : Isobiflorin is unique due to its specific molecular structure and its potent inhibition of the STAT1 pathway, which distinguishes it from other similar compounds .
Properties
CAS No. |
152041-16-2 |
---|---|
Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C16H18O9/c1-5-2-6(18)10-7(19)3-8(20)11(15(10)24-5)16-14(23)13(22)12(21)9(4-17)25-16/h2-3,9,12-14,16-17,19-23H,4H2,1H3/t9-,12-,13+,14-,16+/m1/s1 |
InChI Key |
UDTUCCXZNVRBEJ-PBVFJORSSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O |
Synonyms |
5,7-Dihydroxy-2-methylchromone-8-C-beta-D-glucopyranoside; 8-β-D-Glucopyranosyl-5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one |
Origin of Product |
United States |
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